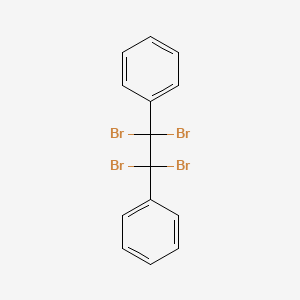
1,1'-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene is a halogenated hydrocarbon compound with the chemical formula C14H10Br4. This compound is characterized by the presence of four bromine atoms attached to an ethane backbone, which is further connected to two benzene rings. The compound is known for its high density and unique chemical properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be synthesized through the addition reaction of acetylene with bromine. The reaction proceeds easily in the absence of a catalyst and is typically carried out at lower temperatures (below 60°C) to avoid substitution reactions and other side reactions . The process involves two steps:
- Acetylene reacts with bromine to form dibromoethylene.
- Dibromoethylene further reacts with bromine to yield 1,1,2,2-tetrabromoethane.
Industrial Production Methods
In industrial settings, the production of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Brominated carboxylic acids or ketones.
Reduction: Less brominated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fats, greases, oils, and waxes.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized as a flame retardant in plastic products, a floating agent in mineral processing, and a mercury substitute in gauges and balancing equipment
作用機序
The mechanism by which 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
類似化合物との比較
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be compared with other halogenated hydrocarbons, such as:
Dibromomethane: A simpler brominated compound with only two bromine atoms.
Bromoform: Contains three bromine atoms and is used in similar applications.
Tetrabromomethane: Another tetrabrominated compound but with a different structure and properties
The uniqueness of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene lies in its specific arrangement of bromine atoms and benzene rings, which confer distinct chemical and physical properties.
特性
CAS番号 |
112927-99-8 |
|---|---|
分子式 |
C14H10Br4 |
分子量 |
497.8 g/mol |
IUPAC名 |
(1,1,2,2-tetrabromo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Br4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H |
InChIキー |
RQYFSGRVJKERBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


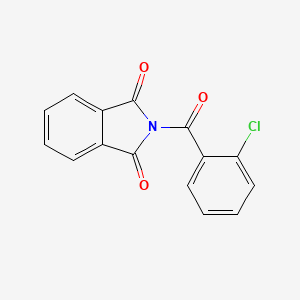
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
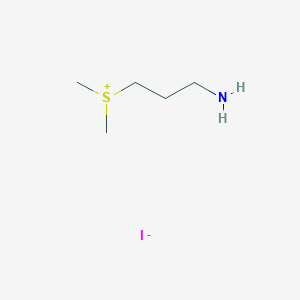
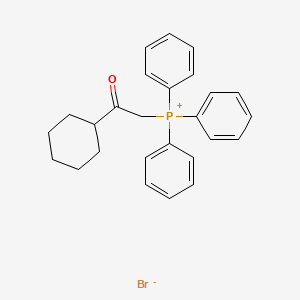
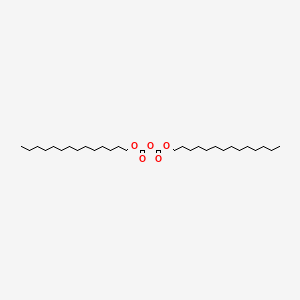
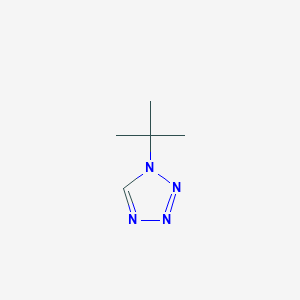
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
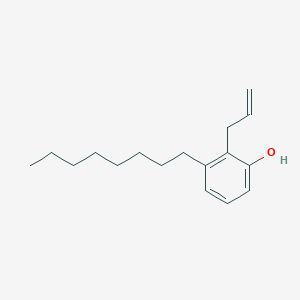
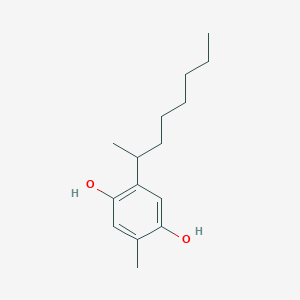

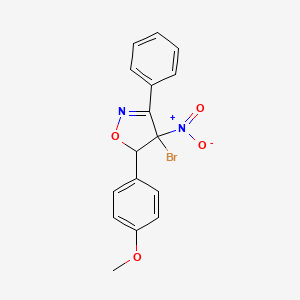
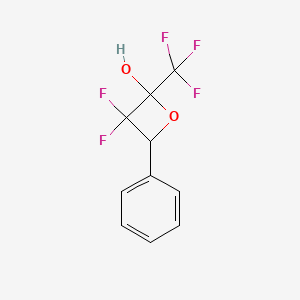
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
